![molecular formula C9H11ClO2S2 B561775 4-(Chloromethyl]benzyl Methanethiosulfonate CAS No. 887354-05-4](/img/structure/B561775.png)

4-(Chloromethyl]benzyl Methanethiosulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

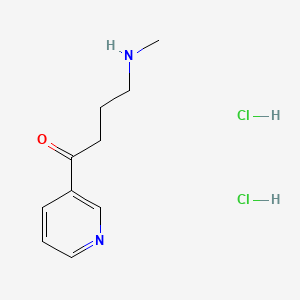

4-(Chloromethyl]benzyl Methanethiosulfonate is a chemical compound with the CAS number 887354-05-4 . It reacts with thiols to form mixed disulfides .

Molecular Structure Analysis

The molecular formula of 4-(Chloromethyl]benzyl Methanethiosulfonate is C9H11ClO2S2 . Its molecular weight is 250.77 .Chemical Reactions Analysis

4-(Chloromethyl]benzyl Methanethiosulfonate reacts specifically and rapidly with thiols to form mixed disulfides .Physical And Chemical Properties Analysis

4-(Chloromethyl]benzyl Methanethiosulfonate appears as a pale yellow solid . It has a molecular weight of 250.77 . The compound has a boiling point of 437.1ºC at 760 mmHg and a density of 1.355g/cm3 .Aplicaciones Científicas De Investigación

RNA Labeling and Purification

4-(Chloromethyl)benzyl Methanethiosulfonate (MTS) reagents demonstrate superior efficiency in forming disulfide bonds with 4-thiouridine (s(4)U)-containing RNA compared to other reagents like HPDP-biotin. This efficiency facilitates higher yields and less biased enrichment in RNA labeling, improving methods for tracking different RNA populations, such as in studies of global microRNA turnover in human cells (Duffy et al., 2015).

Enzyme Modification

MTS reagents can introduce structural modifications in enzymes through reaction with cysteine's thiol group. When applied to subtilisin Bacillus lentus cysteine mutants, MTS reagents caused significant changes in catalytic activity, demonstrating their potential in enzyme engineering (Dickman & Jones, 2000).

Methane Aromatization

Studies in methane aromatization to produce benzene and other hydrocarbons show the relevance of chloromethyl and related compounds in this field. This research indicates the potential of such compounds in catalyzing important industrial chemical processes (Skutil & Taniewski, 2006).

Polymer Chemistry

In polymer chemistry, MTS reagents are utilized in the synthesis of functional nanoparticles and in the post-polymerization functionalization of copolymers. This includes creating redox-responsive functionalizable networks and hydrogels, illustrating the compound's versatility in advanced materials science (Arslan, Sanyal, & Sanyal, 2020).

Antimicrobial Activity

Some studies explore the antimicrobial properties of related sulfur compounds derived from cabbages, such as methyl methanethiosulfonate, which demonstrates significant inhibitory effects against various bacteria and yeasts. This suggests potential applications of MTS derivatives in antibacterial and antifungal treatments (Kyung & Fleming, 1997).

Safety and Hazards

The safety data sheet for a similar compound, Benzyl chloride, indicates that it is combustible, harmful if swallowed, toxic if inhaled, and may cause skin irritation, serious eye damage, and an allergic skin reaction . It may also cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Mecanismo De Acción

Target of Action

The primary targets of 4-(Chloromethyl)benzyl Methanethiosulfonate are thiols . Thiols, also known as mercaptans, are organic compounds that contain a sulfur-hydrogen (-SH) group. They play a crucial role in various biological processes, including enzyme activity, protein structure, and cellular defense mechanisms.

Mode of Action

4-(Chloromethyl)benzyl Methanethiosulfonate interacts with its targets by reacting specifically and rapidly with thiols to form mixed disulfides . Disulfides are a type of covalent bond that can contribute to the stability and function of proteins.

Propiedades

IUPAC Name |

[4-(chloromethyl)phenyl]methoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIWHTYSDAYILX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCC1=CC=C(C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)